molecular formula C14H26O B110304 Tetradeca-11,13-dien-1-ol CAS No. 80625-44-1

Tetradeca-11,13-dien-1-ol

Cat. No.: B110304
CAS No.: 80625-44-1
M. Wt: 210.36 g/mol
InChI Key: FNJYRTCQWWUNRH-UHFFFAOYSA-N
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Description

Tetradeca-11,13-dien-1-ol is an organic compound with the molecular formula C₁₄H₂₆O. It is characterized by the presence of two double bonds at the 11th and 13th positions and a hydroxyl group at the 1st position. This compound is known for its role in various chemical and biological processes, including its use as a pheromone in certain insect species .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetradeca-11,13-dien-1-ol typically involves the use of starting materials such as acetic acid and other intermediates. One common synthetic route includes the reaction of acetic acid with specific alkenes under controlled conditions to form the desired product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process may include steps such as distillation and purification to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Tetradeca-11,13-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetradeca-11,13-dien-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tetradeca-11,13-dien-1-ol involves its interaction with specific molecular targets and pathways. As a pheromone, it binds to olfactory receptors in insects, triggering a behavioral response. The compound’s double bonds and hydroxyl group play a crucial role in its binding affinity and specificity . In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Tetradeca-11,13-dien-1-ol is unique due to its specific double bond positions and hydroxyl group, which confer distinct chemical and biological properties. Its role as a pheromone in insect communication sets it apart from other similar compounds .

Properties

IUPAC Name

tetradeca-11,13-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-4,15H,1,5-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJYRTCQWWUNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336538
Record name E-11,13-Tetradecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80625-44-1
Record name E-11,13-Tetradecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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